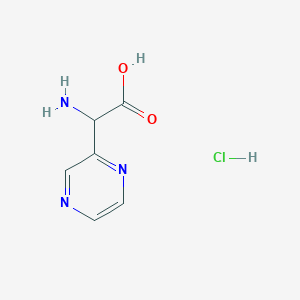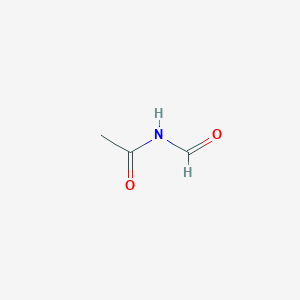
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H7N3O2·HCl It is a derivative of pyrazine and is characterized by the presence of an amino group and an acetic acid moiety attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as water or ethanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetic acid groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride: A methyl ester derivative of the compound.
Amino(pyrazin-2-yl)acetic acid: The non-hydrochloride form of the compound.
Uniqueness
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an amino group and an acetic acid moiety attached to the pyrazine ring allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds .
Properties
Molecular Formula |
C6H8ClN3O2 |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
2-amino-2-pyrazin-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-5(6(10)11)4-3-8-1-2-9-4;/h1-3,5H,7H2,(H,10,11);1H |
InChI Key |
FJQJHZUSWSBKDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)

![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)


![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)




